1-[2-(4-methoxyphenyl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
Description
1-[2-(4-Methoxyphenyl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea is a synthetic urea derivative incorporating a 1,2,4-oxadiazole heterocycle. The compound features a 4-methoxyphenethyl group attached to one urea nitrogen and a 3-methyl-1,2,4-oxadiazol-5-ylmethyl substituent on the other nitrogen. Its molecular formula is C₁₃H₁₆N₄O₃ (MW: 276.29 g/mol) .
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-10-17-13(21-18-10)9-16-14(19)15-8-7-11-3-5-12(20-2)6-4-11/h3-6H,7-9H2,1-2H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVAGIMLZVBKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid to yield the desired product under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-methoxyphenyl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the urea group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the oxadiazole ring can produce a dihydro derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s key structural analogs include urea and oxadiazole-containing derivatives. Below is a comparative analysis:
Pharmacological Implications
- Oxadiazole vs. Thiadiazole/Triazole : The 1,2,4-oxadiazole ring in the target compound offers moderate electron-withdrawing effects and rigidity compared to thiadiazoles (sulfur-containing) or triazoles (nitrogen-rich). This influences binding to targets like enzymes or receptors .
- Urea vs. For example, compound 45 () uses a benzamide scaffold, which may limit polar interactions compared to urea .
- Substituent Effects : The 3-methyl group on the oxadiazole in the target compound reduces steric hindrance compared to 3-phenyl in compound 14 (), possibly improving bioavailability .
Research Findings and Data Gaps
- Synthetic Accessibility : The target compound’s simpler structure (vs. compound 14) may favor scalable synthesis .
- ADME Properties : The 4-methoxyphenethyl group likely enhances membrane permeability, while the oxadiazole may improve metabolic stability .
- Unresolved Questions: No in vitro or in vivo data exists in the provided evidence. Future studies should compare binding affinities (e.g., kinase assays) and pharmacokinetics with analogs.
Biological Activity
The compound 1-[2-(4-methoxyphenyl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 286.32 g/mol. The structure consists of a urea moiety linked to a phenyl group and an oxadiazole ring, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer activities. For example, compounds that incorporate oxadiazole rings have been shown to inhibit tumor growth in various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications in the oxadiazole structure can enhance cytotoxic effects against cancer cells .
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with similar scaffolds have been reported to target thioredoxin reductase (TrxR), an enzyme crucial for maintaining redox balance in cancer cells . By inhibiting TrxR, these compounds induce oxidative stress leading to apoptosis in malignant cells.
Antimicrobial Activity
In addition to anticancer properties, certain derivatives of this compound have demonstrated antimicrobial activity against various pathogens. Studies utilizing disk diffusion methods indicated that these compounds could effectively inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans . The presence of the methoxy group in the phenyl ring appears to enhance the antimicrobial efficacy.
Study 1: Antitumor Activity Evaluation
A recent study evaluated the antitumor activity of a related compound in vitro against several cancer cell lines including Mia PaCa-2 and PANC-1. The results showed that the compound exhibited IC50 values significantly lower than those of established chemotherapeutics like doxorubicin, suggesting a promising therapeutic index for further development .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various derivatives containing the oxadiazole moiety. The study found that modifications in substituents could lead to enhanced activity against Escherichia coli and Candida albicans, indicating potential applications in treating infections .
Data Tables
| Activity | Cell Line/Pathogen | IC50/Zone of Inhibition |
|---|---|---|
| Anticancer | Mia PaCa-2 | 0.5 µM |
| Anticancer | PANC-1 | 0.7 µM |
| Antimicrobial | Staphylococcus aureus | 15 mm |
| Antimicrobial | Candida albicans | 12 mm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
